3-Bromo-7-chloro-1,5-naphthyridine
Description
Historical Perspectives and Evolution of Naphthyridine Chemistry
The journey of naphthyridine chemistry began in 1893 with the synthesis of the first derivative, a 1,8-naphthyridine, by Reissert. nih.gov However, it was not until 1927 that the parent unsubstituted 1,5-naphthyridine (B1222797) was synthesized by Brobansky and Sucharda, adapting the Skraup quinoline (B57606) synthesis. nih.gov This pivotal moment opened the door for extensive research into the chemistry of 1,5-naphthyridines. Over the decades, and particularly since the year 2000, interest in these compounds has surged, evidenced by the publication of over 600 papers and 400 patents related to 1,5-naphthyridine alone. nih.gov The evolution of synthetic methodologies, from classical cyclization reactions like the Skraup and Friedländer syntheses to modern cross-coupling reactions, has significantly broadened the accessibility and diversity of 1,5-naphthyridine derivatives. nih.govresearchgate.net
Significance of Halogenated Naphthyridine Architectures in Contemporary Organic Synthesis
The introduction of halogen atoms onto the 1,5-naphthyridine core profoundly influences its chemical reactivity and utility. nih.gov Halogenated naphthyridines are highly valuable intermediates in organic synthesis, primarily because the halide group acts as an excellent leaving group. nih.gov This characteristic facilitates a wide range of nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the naphthyridine ring. nih.gov
The process of halogenation can be achieved through several methods, including the reaction of hydroxy-1,5-naphthyridines with reagents like phosphorus oxychloride to yield chloro-derivatives. nih.govresearchgate.net These halogenated intermediates are then poised for further transformations, such as amination, azidation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Stille couplings), which are instrumental in constructing complex molecules. nih.govmdpi.com The strategic placement of halogens, such as in 3-bromo-7-chloro-1,5-naphthyridine, offers regioselective control over subsequent functionalization steps, making these compounds powerful building blocks in the synthesis of targeted molecules with specific electronic and biological properties. mdpi.com
Overview of this compound as a Key Chemical Entity
This compound is a dihalogenated derivative of 1,5-naphthyridine that has emerged as a significant building block in synthetic chemistry. Its structure, featuring a bromine atom at the 3-position and a chlorine atom at the 7-position, provides two distinct reactive sites for sequential and selective chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1246550-12-8 |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| MDL Number | MFCD18253969 |
| SMILES Code | ClC1=CN=C2C=C(Br)C=NC2=C1 |
| Data sourced from BLDpharm bldpharm.com |
The differential reactivity of the C-Br and C-Cl bonds allows for controlled, stepwise synthetic strategies. This feature is particularly advantageous in the construction of complex molecular architectures where precise control over the introduction of various substituents is crucial. The strategic importance of this compound lies in its ability to serve as a versatile precursor for a wide array of more complex 1,5-naphthyridine derivatives with potential applications in diverse fields of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-chloro-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGQJNACPZXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 7 Chloro 1,5 Naphthyridine and Analogues
Direct Synthesis Approaches to 3-Bromo-7-chloro-1,5-naphthyridine
While a direct, one-pot synthesis of this compound from simple acyclic precursors is not widely documented, a plausible and efficient route involves a multi-step sequence starting from a pre-functionalized pyridine (B92270) derivative. A logical approach would be the construction of the second pyridine ring onto a pyridine molecule already bearing the desired chloro and amino functionalities.
One potential pathway begins with 5-chloro-3-aminopyridine . This precursor could undergo a cyclization reaction, such as a Skraup or Friedländer synthesis, to form the 7-chloro-1,5-naphthyridine scaffold. Subsequent bromination at the 3-position would then yield the final product. The regioselectivity of the bromination would be a critical factor in this approach.
Alternatively, a more convergent strategy would involve the synthesis of a 3-bromo-1,5-naphthyridin-7-ol or a 3-bromo-1,5-naphthyridin-7(8H)-one . These intermediates could then be subjected to a chlorination reaction to introduce the chlorine atom at the 7-position. Reagents commonly used for such transformations include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which are effective in converting hydroxyl or keto groups on heterocyclic rings to chloro substituents. nih.gov
A review of synthetic strategies for 1,5-naphthyridines indicates that a modified Skraup reaction has been successfully employed to synthesize 3-bromo-1,5-naphthyridine (B97392) . bldpharm.com This precedent suggests that a similar reaction, starting with a suitably substituted aminopyridine, could be a viable route to a precursor for this compound.
Precursor-Based Synthetic Routes to 1,5-Naphthyridine (B1222797) Core
The synthesis of the core 1,5-naphthyridine ring system is well-established, with several classical and modern methods available. These methods typically involve the construction of the second pyridine ring onto a pyridine precursor.
Cyclization Reactions for 1,5-Naphthyridine Scaffolds
Cyclization reactions are the most common and versatile methods for constructing the 1,5-naphthyridine skeleton. These reactions typically start from 3-aminopyridine (B143674) or its derivatives.
The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridines by using a 3-aminopyridine as the starting material instead of an aniline. wikipedia.orgyoutube.com The reaction involves heating the aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org
In a typical modified Skraup reaction for 1,5-naphthyridine synthesis, 3-aminopyridine is reacted with glycerol in the presence of an oxidizing agent like nitrobenzene (B124822) or arsenic acid, with sulfuric acid acting as both a catalyst and a dehydrating agent. wikipedia.orgsemanticscholar.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine ring. youtube.com
To improve yields and reduce the often violent nature of the traditional Skraup reaction, various modifications have been developed. These include the use of milder oxidizing agents such as sodium m-nitrobenzenesulfonate (B8546208) (m-NO₂PhSO₃Na) or iodine. bldpharm.com For instance, the synthesis of 3-bromo-1,5-naphthyridine has been achieved using a modified Skraup reaction with m-NO₂PhSO₃Na as the oxidant, which provided higher yields and better reproducibility compared to iodine. bldpharm.com
| Reactant 1 | Reactant 2 | Oxidizing Agent | Catalyst/Acid | Product | Reference |
| 3-Aminopyridine | Glycerol | Nitrobenzene | H₂SO₄ | 1,5-Naphthyridine | wikipedia.org |
| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | H₂SO₄ | 1,5-Naphthyridine | bldpharm.com |
| 5-Bromo-3-aminopyridine | Glycerol | m-NO₂PhSO₃Na | H₂SO₄ | 3-Bromo-1,5-naphthyridine | bldpharm.com |
Table 1: Examples of Modified Skraup Reactions for 1,5-Naphthyridine Synthesis
The Friedländer condensation is another powerful method for the synthesis of quinolines and, by extension, 1,5-naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov For the synthesis of 1,5-naphthyridines, a 3-aminopyridine with a carbonyl group at the 2- or 4-position is typically used.
A common variation involves the reaction of a 3-aminopyridine-2-carbaldehyde or a 3-aminopyridine-4-carbaldehyde with a ketone or an aldehyde in the presence of a base or acid catalyst. nih.govacs.org The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the second pyridine ring.
The use of ionic liquids as both solvent and catalyst has been shown to be an efficient and green approach for the Friedländer synthesis of 1,8-naphthyridines, a methodology that can be conceptually extended to 1,5-naphthyridines. acs.org
| 3-Aminopyridine Derivative | Methylene Compound | Catalyst | Product | Reference |
| 3-Amino-2-chloropyridine | Diethyl malonate | Base | 4-Hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate | nih.gov |
| 2-Aminonicotinaldehyde | Acetophenone | Choline hydroxide | 2-Phenyl-1,8-naphthyridine | nih.gov |
Table 2: Examples of Friedländer Condensations for Naphthyridine Synthesis
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, and its reactivity can be harnessed for the construction of heterocyclic systems, including 1,5-naphthyridinones. nih.gov The reaction typically involves the condensation of a 3-aminopyridine with Meldrum's acid, often in the presence of an orthoformate, followed by a thermal cyclization. nih.gov
This approach provides access to 4-hydroxy-1,5-naphthyridine derivatives. The initial condensation of the aminopyridine with Meldrum's acid and triethyl orthoformate yields an enamine intermediate. Subsequent heating of this intermediate in a high-boiling solvent like Dowtherm A or diphenyl ether induces an intramolecular cyclization and decarboxylation to afford the 1,5-naphthyridinone product. nih.gov These hydroxy-naphthyridine derivatives can then serve as precursors for further functionalization, such as chlorination to yield chloro-naphthyridines. nih.gov
| 3-Aminopyridine Derivative | Reagent 2 | Conditions | Intermediate/Product | Reference |
| 3-Aminopyridine | Meldrum's acid, Triethyl orthoformate | 1. 100 °C; 2. Dowtherm A, 250 °C | 4-Hydroxy-1,5-naphthyridine | nih.gov |
| Substituted 3-aminopyridine | Meldrum's acid | Heat | 8-Hydroxy-1,5-naphthyridinone | nih.gov |
Table 3: Synthesis of 1,5-Naphthyridinones using Meldrum's Acid
Cycloaddition Processes
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer another synthetic route to the 1,5-naphthyridine core, often leading to partially or fully saturated ring systems that can be subsequently aromatized. rsc.org These reactions can be performed intramolecularly or intermolecularly.
An example of an intramolecular Diels-Alder reaction involves the cyclization of an o-furyl(allylamino)pyridine. Under microwave irradiation and in the presence of an acid catalyst, these precursors can undergo a [4+2] cycloaddition, followed by spontaneous ring-opening and aromatization to yield 5,6-dihydrobenzo[c] wikipedia.orgCurrent time information in Bangalore, IN.naphthyridines. rsc.org
Intermolecular cycloaddition reactions, such as the Povarov reaction (an aza-Diels-Alder reaction), have also been utilized. This involves the reaction of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an alkene. This approach can lead to the formation of tetrahydro-1,5-naphthyridine derivatives, which can be aromatized in a subsequent step. rsc.org
Povarov-type Cycloadditions
The Povarov reaction, a formal aza-Diels-Alder reaction, stands out as a powerful tool for the synthesis of nitrogen-containing heterocycles, including tetrahydro-1,5-naphthyridine derivatives which can be subsequently aromatized. nih.govmdpi.com This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from an amine and an aldehyde, with an electron-rich alkene.
In the context of 1,5-naphthyridine synthesis, 3-aminopyridine derivatives are key starting materials. Reaction with aldehydes or their derivatives generates N-(3-pyridyl)imines, which then act as the azadiene component. The subsequent cycloaddition with a suitable dienophile, such as styrene (B11656) or other alkenes, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), yields the desired tetrahydro-1,5-naphthyridine skeleton. nih.govmdpi.com The reaction proceeds with high regio- and stereoselectivity, typically favoring the endo adduct. nih.gov Subsequent dehydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can then lead to the fully aromatic 1,5-naphthyridine ring system. mdpi.com
| Reactant 1 | Reactant 2 | Dienophile | Catalyst | Product | Ref |
| 3-Aminopyridine | Aryl aldehyde | Styrene | BF₃·Et₂O | 4-Aryl-1,2,3,4-tetrahydro-1,5-naphthyridine | nih.gov |
| 3-Aminopyridine | Aldehyde | Indene | BF₃·Et₂O | Tetrahydroindeno nih.govacs.orgnaphthyridine | mdpi.com |
| 3-Aminopyridine | Unsaturated aldehyde | (intramolecular) | BF₃·Et₂O | Fused tetrahydro-1,5-naphthyridines | nih.gov |
Electrocyclic Ring Closures
Electrocyclic reactions, a class of pericyclic rearrangements, provide another elegant pathway to the 1,5-naphthyridine core. These reactions involve the intramolecular formation of a sigma bond between the termini of a conjugated π-system. wikipedia.orgmasterorganicchemistry.com
One notable example involves the reaction of N-(3-pyridyl)aldimines with alkynes in the presence of a Lewis acid. mdpi.com This process is thought to proceed through the formation of a 3-azatriene intermediate. The deactivating nature of the nitrogen atom in the pyridine ring facilitates an electrocyclic ring closure (ERC) of this intermediate. Subsequent prototropic tautomerization and aromatization lead to the formation of the 1,5-naphthyridine scaffold. Computational and experimental studies suggest this transformation may follow a stepwise [4+2]-cycloaddition mechanism. mdpi.com
These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is conducted under thermal or photochemical conditions. masterorganicchemistry.comyoutube.com For a thermal 6π-electron system, such as the 3-azatriene intermediate, a disrotatory ring closure is predicted. masterorganicchemistry.com
Multi-Component Reaction Protocols
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. mdpi.com
Several MCR strategies have been developed for the synthesis of fused and substituted 1,5-naphthyridine analogues. For instance, a one-pot, three-component reaction of 3-aminopyridine, an aromatic aldehyde, and 4-hydroxycoumarin, catalyzed by sulfamic acid in an aqueous medium, has been shown to produce chromeno[4,3-b] nih.govacs.orgnaphthyridine derivatives in high yields. mdpi.com This approach combines the principles of imine formation and subsequent cycloaddition in a single, efficient operation.
Similarly, Povarov-type reactions can be performed in a multicomponent fashion, where the imine is not pre-formed but generated in situ from 3-aminopyridine and an aldehyde in the presence of the dienophile. mdpi.com This avoids the isolation of the often-unstable imine intermediate, streamlining the synthetic process.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Ref |
| 3-Aminopyridine | Aryl aldehyde | 4-Hydroxycoumarin | Sulfamic Acid | Chromeno[4,3-b] nih.govacs.orgnaphthyridine | mdpi.com |
| 4-Aminopyridine | Cyclic enol ether | - | Camphor sulfonic acid | Pyrano/furano-naphthyridine | ekb.eg |
Green Chemistry Approaches in 1,5-Naphthyridine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of 1,5-naphthyridines, several greener methodologies have been explored.
One key approach is the use of environmentally benign solvents, such as water. The Friedländer annulation, a classic method for quinoline and naphthyridine synthesis, has been successfully performed in high yield using water as the reaction solvent, offering a milder and more sustainable alternative to traditional high-boiling organic solvents. rsc.org
The use of reusable catalysts is another cornerstone of green chemistry. For the Skraup reaction, a fundamental method for constructing the 1,5-naphthyridine core from 3-aminopyridine and glycerol, iodine has been employed as an efficient, cheap, and reusable catalyst in a dioxane/water mixture. nih.gov This catalytic system avoids the use of harsh and stoichiometric reagents traditionally associated with this reaction. Furthermore, the development of nanocatalysts, such as γ-Fe₂O₃@SiO₂-linker-L-histidine, for pseudo-four-component reactions to form chromeno nih.govmdpi.comnaphthyridines in water highlights the move towards more sustainable catalytic systems. researchgate.net
Strategic Halogenation and Halogen Exchange Procedures
The introduction of halogen atoms, specifically bromine and chlorine, onto the 1,5-naphthyridine scaffold is a critical step in the synthesis of this compound. These halogens serve as versatile synthetic handles for further functionalization through cross-coupling reactions.
Bromination of 1,5-Naphthyridine Derivatives
The bromination of 1,5-naphthyridines typically proceeds via electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic properties of the heterocyclic ring system. The reaction of 1,5-naphthyridine-N-oxide with bromine in the presence of acetic anhydride (B1165640) can lead to the formation of 3-bromo-1,5-naphthyridine, among other brominated products. acs.org
Direct bromination of the 1,5-naphthyridine core can also be achieved. For example, treatment with bromine in acetic acid is a known method for introducing a bromine atom. nih.gov N-Bromosuccinimide (NBS) is another common and effective brominating agent used for these systems. nih.gov The electronic distribution within the naphthyridine ring directs the substitution, with the 3- and 7-positions being susceptible to electrophilic attack.
| Substrate | Reagent | Conditions | Product | Ref |
| 1,5-Naphthyridine | Bromine (Br₂) | Acetic Acid | Bromo-1,5-naphthyridine | nih.gov |
| 1,5-Naphthyridine-N-oxide | Bromine (Br₂) | Acetic Anhydride | 3-Bromo-1,5-naphthyridine | acs.org |
| 1,5-Dialkyl-1,5-naphthyridine-2,6-dione | N-Bromosuccinimide (NBS) | - | 3,7-Dibromo derivative | nih.gov |
Chlorination Strategies for 1,5-Naphthyridines
Chlorination of the 1,5-naphthyridine ring can be accomplished through several methods. A common strategy involves the conversion of a carbonyl group in a naphthyridinone precursor to a chloride. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for this transformation, converting, for example, a 1,5-naphthyridin-2(1H)-one into a 2-chloro-1,5-naphthyridine. nih.gov
An alternative route to chlorinated 1,5-naphthyridines involves the corresponding N-oxides. The reaction of 1,5-naphthyridine with a peracid like meta-chloroperoxybenzoic acid (m-CPBA) forms the N-oxide intermediate. Subsequent treatment with POCl₃ can then yield a mixture of chlorinated products. nih.gov Starting from the di-N-oxide allows for the synthesis of dichloro-1,5-naphthyridines. nih.gov
| Precursor | Reagent | Product | Ref |
| 1,5-Naphthyridin-2(1H)-one | POCl₃ or PCl₅ | 2-Chloro-1,5-naphthyridine | nih.gov |
| 1,5-Naphthyridine N-oxide | POCl₃ | Chloro-1,5-naphthyridines | nih.gov |
| 1,5-Naphthyridine di-N-oxide | POCl₃ | Dichloro-1,5-naphthyridine | nih.gov |
Regioselective Halogen Introduction
The synthesis of this compound requires a carefully designed strategy to ensure the specific placement of the bromine and chlorine atoms at the C3 and C7 positions, respectively. Direct halogenation of the parent 1,5-naphthyridine typically leads to a mixture of products. Therefore, multi-step synthetic sequences involving activated intermediates are necessary to achieve the desired regioselectivity.
A plausible and effective strategy involves the initial preparation of a substituted 1,5-naphthyridine precursor, such as a naphthyridinone, which allows for the sequential and controlled introduction of the halogen atoms.
One potential synthetic pathway commences with the construction of a 7-hydroxy-1,5-naphthyridine core. This can be followed by chlorination at the 7-position and subsequent regioselective bromination at the 3-position. The hydroxyl group at C7 can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃). The presence of the electron-withdrawing chloro group at C7 then helps direct the subsequent electrophilic bromination to the C3 position.
An alternative approach involves the synthesis of 3,7-dibromo-1,5-naphthyridine (B99038) derivatives, which can then undergo selective halogen exchange reactions. For instance, the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine can yield the 3,7-dibromo derivative. nih.gov Subsequent selective manipulation of one of the bromine atoms would be required to achieve the target 3-bromo-7-chloro substitution pattern.
A key intermediate in many regioselective functionalizations of the 1,5-naphthyridine ring is the corresponding N-oxide. The formation of a 1,5-naphthyridine N-oxide can alter the electron density distribution in the ring system, thereby activating specific positions for either electrophilic or nucleophilic attack. nih.gov
Illustrative Synthetic Scheme:
A viable synthetic route to this compound can be conceptualized through the following steps, starting from a suitably substituted pyridine precursor to first construct the 1,5-naphthyridine framework.
Step 1: Synthesis of a 7-Hydroxy-1,5-naphthyridine Derivative
The initial step involves the construction of the 1,5-naphthyridine ring system with a hydroxyl group at the C7 position. This can be achieved through various cyclization reactions, such as a modified Skraup or Gould-Jacobs reaction, starting from an appropriately substituted 3-aminopyridine. For example, the reaction of a 3-aminopyridine derivative with a suitable three-carbon synthon can lead to the formation of the desired naphthyridinone.
Step 2: Chlorination of the 7-Hydroxy Group
The hydroxyl group of the 7-hydroxy-1,5-naphthyridine intermediate can be converted to a chloro group. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step yields a 7-chloro-1,5-naphthyridine derivative. The reaction of naphthyridinones with phosphoryl halides is a common method for the synthesis of the corresponding halo-naphthyridines. nih.gov
Step 3: Regioselective Bromination at the C3 Position
The final step is the regioselective introduction of a bromine atom at the C3 position of the 7-chloro-1,5-naphthyridine intermediate. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid can be employed. The presence of the existing chloro substituent and the nitrogen atoms in the rings directs the incoming electrophile to the C3 position. The bromination of the parent 1,5-naphthyridine to yield 3-bromo-1,5-naphthyridine has been reported, indicating the susceptibility of the C3 position to electrophilic attack. mdpi.comchemicalbook.com
Table of Synthetic Intermediates and Reagents:
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Substituted 3-aminopyridine | Malonic acid derivative or similar synthon | 7-Hydroxy-1,5-naphthyridine derivative |
| 2 | 7-Hydroxy-1,5-naphthyridine derivative | POCl₃ or SOCl₂ | 7-Chloro-1,5-naphthyridine derivative |
| 3 | 7-Chloro-1,5-naphthyridine derivative | Br₂/AcOH or NBS | This compound |
Detailed Research Findings:
Research into the halogenation of naphthyridines has shown that the regioselectivity is highly dependent on the substituents already present on the ring and the reaction conditions. For instance, the bromination of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine leads to the formation of the 3,7-dibromo derivative, showcasing the reactivity of these positions. nih.gov
Furthermore, the use of N-oxides as directing groups is a powerful tool in the functionalization of N-heterocycles. The oxidation of one of the nitrogen atoms in the 1,5-naphthyridine ring can activate the adjacent positions towards nucleophilic attack or modify the electronic properties to direct electrophilic substitution. nih.gov While not explicitly detailed for this compound, analogous strategies have been successfully applied to other heterocyclic systems, such as quinolines, where an N-oxide facilitates C-H functionalization. mdpi.com
The synthesis of isomers, such as 7-bromo-2-chloro-1,5-naphthyridine, further underscores the feasibility of preparing dihalogenated 1,5-naphthyridines and the importance of controlling the regioselectivity through a well-defined synthetic sequence. lookchem.com
Strategies for Derivatization and Functionalization of 3 Bromo 7 Chloro 1,5 Naphthyridine
Introduction of Diverse Functional Groups
The presence of two distinct halogen atoms at the C3 and C7 positions of the 1,5-naphthyridine (B1222797) core provides a versatile platform for selective functionalization. The differential reactivity of the bromo and chloro substituents allows for sequential reactions, enabling the introduction of a variety of functional groups.
Cross-coupling reactions are a primary method for derivatization. For instance, cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organozinc reagents have been successfully employed to introduce aryl groups. acs.org These reactions can be performed under mild conditions, and the use of specific ligands can enhance their efficiency and scope. acs.org Similarly, palladium-catalyzed couplings, such as the Suzuki and Heck reactions, are staples in the functionalization of the 1,5-naphthyridine ring system. nih.govresearchgate.net A regioselective Suzuki coupling has been developed to selectively functionalize the 2-position of a related 1,5-naphthyridine, which then allows for subsequent functionalization at other positions. acs.org
Nucleophilic substitution reactions also play a key role. The chlorine atom at the C7 position is generally more susceptible to nucleophilic attack than the bromine at C3. This allows for selective displacement by various nucleophiles, including amines and alkoxides. For example, 4-chloro-1,5-naphthyridines can react with amines to form 4-amino-1,5-naphthyridine derivatives. nih.gov
Below is a table summarizing various functionalization reactions on the 1,5-naphthyridine core:
| Reaction Type | Position(s) | Reagents/Conditions | Product Type | Reference |
| Cobalt-Catalyzed Cross-Coupling | C4 | Arylzinc reagents, CoCl₂·2LiCl, HCO₂Na | Arylated 1,5-naphthyridines | acs.org |
| Suzuki Coupling | C2 | Organoboron reagents, Pd catalyst | Aryl/Alkyl substituted 1,5-naphthyridines | acs.org |
| Heck Reaction | C2 | Alkenes, Pd(OAc)₂, P(t-Bu)₃·HBF₄ | Alkenylated 1,5-naphthyridines | researchgate.net |
| Nucleophilic Amination | C4 | Amines | Amino-1,5-naphthyridines | nih.gov |
| Cyanation | C2 | KCN, Pd catalyst | Cyano-1,5-naphthyridines | nih.gov |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is particularly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).
For the 1,5-naphthyridine framework, LSF can be achieved through various methods, including directed metalation and cross-coupling reactions. The use of TMP (2,2,6,6-tetramethylpiperidyl) metal bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, has enabled the regioselective functionalization of the 1,5-naphthyridine core. rsc.org These powerful bases can deprotonate specific positions on the naphthyridine ring, creating organometallic intermediates that can then be quenched with a variety of electrophiles. rsc.org This approach allows for the introduction of substituents at positions that are not easily accessible through classical methods.
Fluorination at Advanced Stages
The introduction of fluorine atoms into drug candidates can significantly impact their physicochemical and pharmacological properties, often leading to improved metabolic stability, binding affinity, and bioavailability. Late-stage fluorination has therefore become a highly sought-after transformation in medicinal chemistry.
While direct late-stage fluorination of 3-Bromo-7-chloro-1,5-naphthyridine itself is not extensively documented in the provided search results, strategies for the late-stage introduction of fluorine into advanced hydroxy-naphthyridine derivatives have been developed. nih.gov These methods often involve the conversion of a hydroxyl group to a suitable leaving group, followed by nucleophilic fluorination.
Design of Polyfunctional Naphthyridine Architectures
The development of synthetic methodologies that allow for the precise installation of multiple functional groups onto the 1,5-naphthyridine scaffold is essential for creating complex and diverse molecular architectures. A combination of regioselective metalations and cross-coupling reactions has proven to be a powerful strategy for achieving this goal. acs.org
By carefully choosing the sequence of reactions and the nature of the metalating agents (e.g., Zn-, Mg-, and Li-TMP bases), it is possible to introduce up to three different substituents onto the 1,5-naphthyridine core. acs.org The presence or absence of a Lewis acid, such as BF₃·OEt₂, can further control the regioselectivity of these transformations. acs.org This high degree of control enables the synthesis of a wide array of polyfunctional naphthyridines with tailored properties.
The following table outlines a sequential functionalization approach to generate polyfunctional 1,5-naphthyridines:
| Step | Reaction | Position | Reagents | Intermediate/Product | Reference |
| 1 | Initial Functionalization | C4 | Arylzinc chloride, CoCl₂ | 4-Aryl-1,5-naphthyridine | acs.org |
| 2 | Second Functionalization | C2/C8 | TMP-metal base, Electrophile | 2/8-Substituted-4-aryl-1,5-naphthyridine | acs.orgrsc.org |
| 3 | Third Functionalization | Remaining Position | Different TMP-metal base, Electrophile | Trisubstituted 1,5-naphthyridine | acs.org |
Scaffold Hopping and Isosteric Replacement within 1,5-Naphthyridine Frameworks
Scaffold hopping and isosteric replacement are key strategies in drug design aimed at identifying novel chemical entities with improved properties while retaining the desired biological activity. acsmedchem.org This involves replacing a core molecular scaffold or a specific functional group with a structurally different but functionally similar moiety.
Within the context of 1,5-naphthyridine-based drug discovery, these strategies can be employed to address issues such as poor metabolic stability, toxicity, or to explore new intellectual property space. acs.org For instance, a triazole core in one series of compounds was replaced with an amide, which was a key step in advancing the series. acs.org In another example, various 6,6-bicyclic heterocycles, including quinoline (B57606), quinoxaline, and naphthyridine, were designed to replace a benzothiazole (B30560) group as a hinge-binding motif in kinase inhibitors. oncotarget.com
Computational methods are increasingly being used to identify potential bioisosteric replacements and to guide scaffold hopping efforts. acsmedchem.org These approaches can help to rationalize the interchange of different molecular fragments and predict the potential success of a particular scaffold hop. acs.org
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 7 Chloro 1,5 Naphthyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds, including 3-Bromo-7-chloro-1,5-naphthyridine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, each proton on the naphthyridine core would exhibit a distinct chemical shift (δ) and coupling pattern (J). The aromatic protons would typically resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact positions of these signals are influenced by the electronic effects of the bromine and chlorine substituents. For instance, the proton at position 4, being adjacent to the bromine atom, would likely experience a different chemical shift compared to the protons at positions 2, 6, and 8. The coupling constants between adjacent protons would reveal their connectivity.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | 4.0 - 5.0 |
| H-4 | 8.2 - 8.4 | s | - |
| H-6 | 7.8 - 8.0 | d | 8.0 - 9.0 |
| H-8 | 8.6 - 8.8 | d | 8.0 - 9.0 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 120 - 122 |
| C-4 | 145 - 147 |
| C-4a | 138 - 140 |
| C-5a | 155 - 157 |
| C-6 | 125 - 127 |
| C-7 | 148 - 150 |
| C-8 | 123 - 125 |
| C-8a | 142 - 144 |
Note: This table presents hypothetical data for illustrative purposes.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₄BrClN₂, the exact mass can be calculated and then compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the case of this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺. The isotopic pattern of this ion would be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This distinctive isotopic signature provides strong evidence for the presence of these halogens in the molecule. The ESI-MS spectrum of related fused 1,5-naphthyridines has been used to confirm the formation of adducts. nih.gov
Table 3: Predicted m/z Values for the Molecular Ion of this compound
| Isotopic Composition | Calculated m/z | Relative Abundance (%) |
| C₈H₄⁷⁹Br³⁵ClN₂ | 241.9246 | 100 |
| C₈H₄⁸¹Br³⁵ClN₂ | 243.9225 | 97.9 |
| C₈H₄⁷⁹Br³⁷ClN₂ | 243.9217 | 32.5 |
| C₈H₄⁸¹Br³⁷ClN₂ | 245.9196 | 31.8 |
Note: This table presents predicted data based on natural isotopic abundances.
Advanced Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic techniques are essential for verifying the purity of a synthesized compound and can also aid in its identification when coupled with spectroscopic detectors.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component. Different mobile phase compositions and gradients can be optimized to achieve the best separation from any impurities or starting materials. For instance, a reverse-phase HPLC method has been described for the analysis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid. sielc.com While specific HPLC parameters for this compound are not published, commercial suppliers of its isomer, 3-Bromo-8-chloro-1,5-naphthyridine, indicate that its purity is often assessed by HPLC. bldpharm.comsigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer a more precise assessment of its purity compared to traditional HPLC. The principles of method development are similar to HPLC, but the operational pressures are significantly higher. Commercial documentation for related isomers often lists the availability of UPLC data. bldpharm.com
Computational Chemistry and Theoretical Investigations of 3 Bromo 7 Chloro 1,5 Naphthyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromo-7-chloro-1,5-naphthyridine, offering insights into its electronic structure and molecular orbitals.
While specific Density Functional Theory (DFT) studies on this compound are not widely published, this method is a cornerstone for investigating the electronic properties of similar heterocyclic systems. researchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine the optimized molecular geometry and electronic ground state of the molecule. researchgate.net
These calculations would reveal the distribution of electron density, highlighting the influence of the bromine and chlorine substituents on the naphthyridine core. The electronegativity of the halogen atoms and the nitrogen atoms in the rings would lead to a complex landscape of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data is illustrative for a heterocyclic compound of similar complexity and not specific to this compound)
| Parameter | Value |
|---|---|
| Total Energy | -2345.67 Hartree |
| Dipole Moment | 2.54 Debye |
| HOMO Energy | -6.78 eV |
| LUMO Energy | -1.23 eV |
A molecular orbital analysis, stemming from DFT calculations, would provide a deeper understanding of the electronic characteristics of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's characteristics relate to its electron-accepting capabilities.
The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be distributed across the π-system of the naphthyridine rings, while the LUMO would also be a π-type orbital. The presence of the bromine and chlorine atoms would be expected to influence the energies of these orbitals.
Molecular Dynamics Simulations
Specific molecular dynamics (MD) simulations for this compound are not readily found in scientific literature. However, this computational technique would be invaluable for studying the compound's dynamic behavior and its interactions with other molecules, such as solvents or biological macromolecules.
In Silico Prediction of Chemical Properties and Reactivity
In the absence of extensive experimental data, in silico methods provide a valuable means of predicting the chemical properties and reactivity of this compound. Various software tools and quantitative structure-activity relationship (QSAR) models can be used to estimate properties like solubility, lipophilicity (logP), and potential sites of metabolic transformation.
The reactivity of the molecule can be inferred from calculated electronic parameters. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified by analyzing the electrostatic potential map and the distribution of the HOMO and LUMO. The bromine and chlorine atoms are expected to be key sites for certain chemical transformations, such as cross-coupling reactions. nih.gov
Table 2: Predicted Physicochemical Properties (Note: These values are estimations based on computational models and are not experimentally verified for this compound)
| Property | Predicted Value |
|---|---|
| Molecular Weight | 243.48 g/mol |
| XlogP | 2.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach for elucidating the mechanisms of chemical reactions involving this compound. While specific studies on this compound are not available, DFT calculations are commonly used to map out the potential energy surfaces of reactions.
For example, in a Suzuki or Stille coupling reaction at the bromine or chlorine positions, computational modeling could be used to:
Determine the structures of reactants, intermediates, and transition states.
Calculate the activation energies for each step of the reaction.
Evaluate the thermodynamic stability of the products.
This level of detail would provide a comprehensive understanding of the reaction pathway and could help in optimizing reaction conditions.
Advanced Applications in Chemical Sciences
Building Blocks for Complex Organic Synthesis
The 1,5-naphthyridine (B1222797) scaffold is a significant pharmacophore found in numerous biologically active compounds. The presence of both bromine and chlorine atoms on the 3-Bromo-7-chloro-1,5-naphthyridine core provides two distinct reactive sites for sequential and selective functionalization, primarily through metal-catalyzed cross-coupling reactions. This dual reactivity is crucial for its role as a versatile precursor in the synthesis of elaborate organic molecules.
The differential reactivity of C-Br and C-Cl bonds is a cornerstone of its synthetic utility. The C-Br bond is generally more reactive towards oxidative addition to a low-valent palladium catalyst than the C-Cl bond. This allows for selective reactions at the 3-position (bromine) while leaving the 7-position (chlorine) intact for subsequent transformations. This sequential functionalization is a powerful strategy for creating molecular diversity from a single starting material. Common cross-coupling reactions applicable to this scaffold are summarized in the table below.
| Reaction Type | Coupling Partner | Potential Product Type | Typical Catalyst System |
| Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl or heteroaryl-naphthyridines | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-naphthyridines | Pd(0) catalyst, Cu(I) co-catalyst, amine base |
| Buchwald-Hartwig Amination | Primary/secondary amines | Amino-naphthyridines | Pd(0) or Pd(II) catalyst, phosphine (B1218219) ligand, base |
| Heck Coupling | Alkenes | Alkenyl-naphthyridines | Pd(0) catalyst, base |
Precursors for Multi-Ring Fused Systems
This compound is an ideal starting point for the synthesis of polycyclic and multi-ring fused systems. By employing intramolecular or tandem intermolecular-intramolecular cyclization reactions, complex heterocyclic structures can be assembled.
For instance, a Sonogashira coupling at the 3-position with a terminal alkyne bearing a suitable functional group can be followed by a cyclization event to form a new ring fused to the naphthyridine core. Similarly, a Suzuki coupling to introduce an ortho-functionalized aryl group can set the stage for an intramolecular cyclization, leading to extended planar aromatic systems. The reactivity of 1,5-naphthyridine derivatives in such cyclization and cycloaddition reactions is well-documented for creating fused systems like benzo[b] Current time information in Pasuruan, ID.nih.govnaphthyridines. nih.gov The strategic placement of bromo and chloro groups on the title compound allows for a programmed approach to building these complex scaffolds.
Ligand Design and Coordination Chemistry
The 1,5-naphthyridine skeleton is an excellent ligand framework due to the presence of two nitrogen atoms (N1 and N5) capable of coordinating to metal centers. The electronic properties of the ligand, and thus the properties of the resulting metal complex, can be finely tuned by the substituents on the naphthyridine ring.
Metal Complex Formation with 1,5-Naphthyridine Ligands
The nitrogen atoms of the 1,5-naphthyridine core act as Lewis bases, readily forming coordination complexes with a wide variety of metals. mdpi.comnih.gov The specific substituents at the 3- and 7-positions on this compound influence the electron density at these nitrogen atoms, thereby modulating the strength and nature of the metal-ligand bond. Functionalization of this core via cross-coupling reactions allows for the introduction of additional donor atoms, creating multidentate ligands capable of forming highly stable chelate complexes.
Studies on N-Donor Coordination Modes (Mono- and Bidentate)
The 1,5-naphthyridine unit can coordinate to a metal center in several ways. It can act as a monodentate ligand, where only one of the nitrogen atoms (typically the less sterically hindered N1) binds to the metal. More commonly, it functions as a bidentate bridging ligand, linking two metal centers through its two nitrogen atoms. It can also serve as a bidentate chelating ligand, although this is less common due to the geometric constraints of forming a four-membered ring with the metal. The specific coordination mode adopted often depends on the steric and electronic properties of the ligand, the nature of the metal ion, and the presence of other competing ligands in the coordination sphere.
Ruthenium and Other Transition Metal Complexes
Ruthenium complexes containing nitrogen-based heterocyclic ligands are of significant interest due to their applications in catalysis, photochemistry, and medicine. While specific complexes of this compound are not extensively documented, the general class of 1,5-naphthyridines has been used to synthesize transition metal complexes. For example, ruthenium(II) arene complexes have been prepared with various N,O- and N,N-chelating ligands. The functionalization of the this compound core, for instance by replacing the halogen atoms with other ligating groups, would provide access to novel mono- or bidentate ligands for the synthesis of ruthenium and other transition metal complexes with potentially unique catalytic or photophysical properties.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, has emerged as a powerful tool for directing the self-assembly of molecules in the solid state. mdpi.com
This compound is an excellent candidate for studies in supramolecular chemistry. It possesses two different halogen atoms (bromine and chlorine) capable of participating in halogen bonds as halogen donors. Furthermore, the two nitrogen atoms in the aromatic ring can act as halogen bond acceptors. This combination of donor and acceptor sites could lead to the formation of predictable and robust one-, two-, or three-dimensional supramolecular networks. nih.govarxiv.org The study of how this molecule arranges in the crystalline state could provide fundamental insights into the interplay of halogen bonding, π–π stacking, and other weak interactions that direct crystal engineering and the formation of functional materials. rsc.orgmdpi.com
Non-Covalent Interactions in Crystal Structures
A detailed analysis of the crystal structure of this compound is not currently available in published literature. However, based on the general principles of crystallography for halogenated nitrogen heterocycles, one can anticipate the significant role of non-covalent interactions in its solid-state packing. The presence of nitrogen atoms, along with bromine and chlorine substituents, would likely facilitate a variety of intermolecular forces such as halogen bonding (C–Br···N, C–Cl···N), hydrogen bonding (if co-crystallized with a hydrogen-bond donor), and π–π stacking interactions between the aromatic naphthyridine rings. These interactions are crucial in dictating the material's physical properties, including its melting point, solubility, and semiconductor characteristics. The specific interplay of these forces in this compound remains a subject for future crystallographic investigation.
Materials Science Applications
The 1,5-naphthyridine core is recognized for its electron-deficient nature, making it a promising component in materials designed for electronic applications.
Organic Semiconductors in Electronic Devices
While no studies have specifically utilized this compound in organic semiconductors, the parent 1,5-naphthyridine scaffold has been explored for this purpose. The electron-withdrawing properties of the two nitrogen atoms in the ring system can facilitate electron transport, a key characteristic for n-type semiconductor materials used in organic field-effect transistors (OFETs). The introduction of halogen atoms, such as bromine and chlorine, can further modulate the electronic properties and influence the molecular packing in the solid state, which is critical for efficient charge transport. Research into the synthesis and characterization of derivatives of this compound could therefore open avenues for new organic electronic materials.
Development of Organic Light-Emitting Diode (OLED) Materials
The development of materials for Organic Light-Emitting Diodes (OLEDs) often involves the use of rigid, planar heterocyclic structures that can support stable excited states and exhibit high photoluminescence quantum yields. The 1,5-naphthyridine framework has been investigated as a core for such materials. Although specific data for this compound is absent, its structure suggests potential as a building block for either fluorescent or phosphorescent emitters, or as a host material in OLED devices. The bromo and chloro substituents could be leveraged for cross-coupling reactions to introduce various functionalities that tune the emission color and improve device efficiency.
Fluorescent Probes and Sensors
Naphthyridine derivatives are known to exhibit fluorescence and have been utilized in the development of chemical sensors. Their emission properties can be sensitive to the local environment, such as pH or the presence of metal ions. There is no published research on the use of this compound as a fluorescent probe. However, the reactive halogen sites on the molecule provide a straightforward route for attaching specific recognition units (e.g., chelators for metal ions or moieties that interact with biomolecules). The resulting conjugates could potentially function as "turn-on" or "turn-off" fluorescent sensors, where a change in fluorescence intensity signals the presence of the target analyte.
Medicinal Chemistry Lead Discovery and Optimization
The 1,5-naphthyridine skeleton is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.
Scaffold Exploration for Bioactive Molecules
The true potential of this compound likely lies in its application as a versatile scaffold for the synthesis of novel bioactive molecules. The distinct reactivity of the bromo and chloro substituents allows for selective and sequential chemical modifications, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This enables the introduction of a wide array of chemical groups at specific positions on the naphthyridine core, facilitating the exploration of the chemical space around this scaffold.
Inhibitor Design based on Naphthyridine Scaffolds
The 1,5-naphthyridine core is a versatile template for the design of various enzyme inhibitors, particularly targeting kinases and topoisomerases. nih.govnih.gov The rigid, planar structure of the naphthyridine ring system allows it to participate in crucial binding interactions within the active sites of these enzymes, such as hydrogen bonding and π-π stacking. The strategic placement of substituents on the naphthyridine scaffold is a key aspect of inhibitor design, enabling the modulation of potency, selectivity, and pharmacokinetic properties.
The presence of halogen atoms, such as bromine and chlorine, on the 1,5-naphthyridine ring can significantly influence the compound's biological activity. Halogen bonds, a type of non-covalent interaction, are increasingly recognized for their importance in ligand-protein binding. The chloro group at the C7 position and the bromo group at the C3 position of this compound can act as halogen bond donors, potentially interacting with electron-rich pockets in a target protein.
For instance, research on 1,5-naphthyridine derivatives as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5) has demonstrated the importance of substituents on the naphthyridine core for potent and selective inhibition. nih.govacs.org While these studies did not specifically investigate this compound, they highlighted that modifications on the naphthyridine ring are crucial for achieving high inhibitory activity. Optimization of screening hits led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent ALK5 inhibitors with IC50 values in the low nanomolar range. nih.gov
Furthermore, 1,5-naphthyridine-based compounds have been explored as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These inhibitors target bacterial DNA gyrase and topoisomerase IV at a binding site distinct from that of fluoroquinolones, making them promising candidates for overcoming antibiotic resistance. The 1,5-naphthyridine moiety serves as a key pharmacophoric element in these NBTIs.
Structure-Activity Relationship (SAR) Studies in Lead Compounds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 1,5-naphthyridine derivatives, SAR studies have provided valuable insights into the structural requirements for potent inhibition of various biological targets.
A study on novel bacterial topoisomerase inhibitors (NBTIs) featuring a 1,5-naphthyridine core investigated the SAR of substitutions on this scaffold. nih.gov The findings from this research offer a framework for understanding the potential impact of the chloro and bromo substituents in this compound, even though the specific substitution pattern was not directly evaluated. The study revealed that substitutions at the C2 and C7 positions of the 1,5-naphthyridine ring have a significant impact on antibacterial activity and spectrum.
The following table summarizes some of the SAR findings for 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors:
| Position of Substitution | Type of Substituent | Effect on Antibacterial Activity |
| C2 | Alkoxy (e.g., Methoxy) | Preferred for optimal activity |
| C2 | Cyano (CN) | Preferred for optimal activity |
| C7 | Halogen (e.g., Fluoro) | Preferred for optimal activity |
| C7 | Hydroxyl (OH) | Preferred for optimal activity |
| Other Carbon Positions | Various Substituents | Generally detrimental to activity |
This table is based on findings from a study on oxabicyclooctane-linked novel bacterial topoisomerase inhibitors with a 1,5-naphthyridine core. nih.gov
These findings suggest that a narrow range of substituents is tolerated at specific positions for optimal antibacterial activity. The preference for a halogen at the C7 position aligns with the structure of this compound, suggesting that the chloro group could contribute favorably to its potential as a bacterial topoisomerase inhibitor. nih.gov The influence of the bromo group at the C3 position would require specific investigation but highlights the importance of precise substituent placement in modulating the biological properties of the 1,5-naphthyridine scaffold.
In another example, the development of 1,5-naphthyridin-2-one based NBTIs identified a 7-fluoro-1-cyanomethyl derivative with improved potency and spectrum. nih.gov This again underscores the critical role of the substituent at the C7 position in determining the biological efficacy of this class of inhibitors.
While direct SAR studies on this compound are not extensively reported in the public domain, the existing body of research on substituted 1,5-naphthyridines provides a strong foundation for predicting its potential as a valuable building block in the design of novel inhibitors. Further investigation into the specific contributions of the 3-bromo and 7-chloro substituents is warranted to fully elucidate the therapeutic potential of this compound.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-7-chloro-1,5-naphthyridine?
- Methodological Answer : The synthesis typically involves sequential halogenation. For bromination, 1,5-naphthyridine derivatives react with bromine (Br₂) in CCl₄ under reflux, followed by pyridine to stabilize intermediates. Chlorination can be achieved using phosphoryl chloride (POCl₃) or PCl₅ under controlled heating. For example, bromination at the 3-position may precede chlorination at the 7-position via regioselective substitution. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity .
Q. How can spectroscopic methods distinguish this compound from isomers?
- Methodological Answer : NMR Analysis :
- ¹H NMR reveals distinct AB splitting patterns for protons adjacent to halogen substituents. For example, H3 and H4 protons (near Br at position 3) and H6 and H7 protons (near Cl at position 7) show coupling constants (J ≈ 8–10 Hz) and chemical shift differences (δ ≈ 0.2–0.5 ppm) .
- Mass Spectrometry : Characteristic fragmentation patterns include loss of Br (Δm/z = 79/81) and Cl (Δm/z = 35/37), with molecular ion peaks at m/z = 258–260 (for C₈H₄BrClN₂) .
Q. What solvents are optimal for purification and crystallization?
- Methodological Answer : Halogenated solvents like CCl₄ enhance solubility due to dipole-dipole interactions with the polar naphthyridine core. Recrystallization in CCl₄ yields high-purity crystals, while mixed solvents (e.g., CCl₄/hexane) improve yield by reducing solubility gradients .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in halogenation?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example:
- Bromination : Electron-rich positions (e.g., 3-position in 1,5-naphthyridine) are brominated first. Pyridine additives stabilize intermediates and reduce side reactions .
- Chlorination : Heating with POCl₃ selectively targets positions activated by adjacent electron-withdrawing groups (e.g., Cl at 7-position directs bromination to 3-position). Cooling during reagent addition minimizes over-halogenation .
Q. How can contradictory product distributions in halogenation be resolved?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). Mitigation strategies include:
Q. What role does this compound play in medicinal chemistry?
- Methodological Answer : The compound serves as a versatile intermediate:
- Antimalarial Agents : Functionalization at the 3- and 7-positions via Suzuki coupling introduces aryl/heteroaryl groups, enhancing bioactivity .
- Herbicide Development : Substitution with carboxyethoxy phenoxy groups at position 7 yields herbicidal derivatives, as demonstrated in structure-activity relationship (SAR) studies .
Q. How to optimize cross-coupling reactions using this substrate?
- Methodological Answer : Palladium-Catalyzed Coupling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
